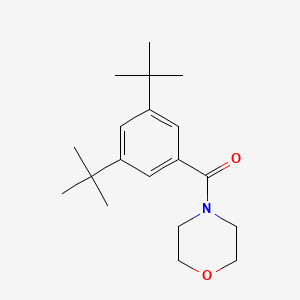![molecular formula C15H15NO3 B5760845 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5760845.png)
2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene, also known as DNB, is a compound that has been widely used in scientific research for its unique properties. DNB is a small molecule that can be synthesized using various methods.
作用機序
The mechanism of action of 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene is not well understood. However, it is believed that 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene interacts with proteins and enzymes by forming covalent bonds with amino acid residues. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can also interact with DNA by intercalating between the base pairs.
Biochemical and Physiological Effects:
2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene has been shown to have various biochemical and physiological effects. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can also inhibit the activity of enzymes involved in DNA replication and repair. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
実験室実験の利点と制限
2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene has several advantages for lab experiments. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene is a small molecule that can easily penetrate cells and tissues. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene is also fluorescent, which makes it easy to detect and quantify. However, 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene has some limitations. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can form covalent bonds with proteins and enzymes, which can lead to non-specific labeling. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can also be toxic to cells at high concentrations.
将来の方向性
There are several future directions for the use of 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene in scientific research. One direction is to develop new methods for the synthesis of 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene that increase the yield and purity of the compound. Another direction is to study the mechanism of action of 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene in more detail. This will help to understand how 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene interacts with proteins and enzymes and how it can be used to modulate their activity. Another direction is to develop new applications for 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene, such as in the study of protein-protein interactions in living cells. Finally, 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can be used in drug discovery to identify new compounds that can modulate the activity of proteins and enzymes.
合成法
2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene can be synthesized using various methods, including the reaction between 3-nitrobenzyl alcohol and 2,4-dimethylphenol in the presence of an acid catalyst. Another method involves the reaction between 2,4-dimethylphenol and 3-nitrobenzyl chloride in the presence of a base. The yield of 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene using these methods is around 60-70%.
科学的研究の応用
2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene has been widely used in scientific research for its unique properties. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene is a fluorescent compound that can be used as a probe to study protein-protein interactions, protein-ligand interactions, and enzyme activity. 2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene has been used to study the binding of ligands to the estrogen receptor, the effect of inhibitors on the activity of protein kinases, and the interaction between DNA and transcription factors.
特性
IUPAC Name |
2,4-dimethyl-1-[(3-nitrophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11-6-7-15(12(2)8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPGMRPFIQJHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5760788.png)
![4-{amino[({[(4-methylphenyl)amino]carbonyl}oxy)imino]methyl}phenyl (4-methylphenyl)carbamate](/img/structure/B5760794.png)
![cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5760802.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5760816.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5760823.png)


![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5760853.png)
![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)